molecular formula C21H20N4O4S B2537763 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)propanamide CAS No. 1190755-22-6

3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)propanamide

Cat. No.: B2537763
CAS No.: 1190755-22-6
M. Wt: 424.48
InChI Key: FOEJEMVOWHWAMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C21H20N4O4S and its molecular weight is 424.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)propanamide (CAS Number: 1192279-75-6) is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on cytotoxicity, pharmacological effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C20H18N4O3SC_{20}H_{18}N_{4}O_{3}S, with a molecular weight of approximately 394.4 g/mol. The structure features a benzo[e][1,4]diazepine core and a thiazole moiety, which are known to influence biological activity significantly.

PropertyValue
Molecular FormulaC20H18N4O3S
Molecular Weight394.4 g/mol
CAS Number1192279-75-6

Cytotoxicity

Research indicates that compounds with similar structures exhibit notable cytotoxic effects against various cancer cell lines. For instance, related diazepine derivatives have shown IC50 values ranging from 16.19 μM to over 60 μM against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines . The presence of specific functional groups in the compound may enhance its cytotoxic potential.

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineIC50 (μM)
Compound AHCT-11616.19
Compound BMCF-717.16
Target CompoundHCT-116TBD
Target CompoundMCF-7TBD

The mechanism by which this compound exerts its biological effects is likely multifaceted. Compounds containing the benzo[e][1,4]diazepine framework often interact with DNA and RNA synthesis pathways or inhibit specific enzymes involved in tumor growth. Additionally, the thiazole moiety may contribute to enhanced interaction with cellular targets due to its electron-withdrawing properties.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Cytotoxicity Studies : In a study investigating various benzo-pyrano-diazepines, compounds similar to the target compound displayed significant cytotoxicity against cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Structure-Activity Relationship (SAR) : Research has shown that modifications in the diazepine core can dramatically affect potency and selectivity against different cancer types. For example, introducing alkyl or aryl substituents at specific positions on the diazepine ring can enhance activity against certain cell lines while reducing toxicity towards normal cells .

Properties

IUPAC Name

3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c1-2-29-12-7-8-15-17(11-12)30-21(24-15)25-18(26)10-9-16-20(28)22-14-6-4-3-5-13(14)19(27)23-16/h3-8,11,16H,2,9-10H2,1H3,(H,22,28)(H,23,27)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEJEMVOWHWAMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CCC3C(=O)NC4=CC=CC=C4C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.